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2-(2-Fluorophenyl)cyclopentan-1-ol

Cat. No.: B15267755
M. Wt: 180.22 g/mol
InChI Key: LDADTGIBEKMSGG-UHFFFAOYSA-N
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Description

The Strategic Significance of Fluorine in Organic Molecules for Synthetic Applications

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.comwikipedia.org Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen while introducing potent electronic effects. mdpi.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. numberanalytics.com This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals. wikipedia.org Furthermore, the presence of fluorine can influence a molecule's conformation, lipophilicity, and binding affinity to biological targets, making it a valuable tool for medicinal chemists. mdpi.comnumberanalytics.com

Overview of Cyclopentanol (B49286) Architectures as Versatile Scaffolds in Synthetic Chemistry

Cyclopentanol and its derivatives are valuable building blocks in organic synthesis. guidechem.comacs.orgorganic-chemistry.org The five-membered ring offers a balance of flexibility and rigidity, providing a defined three-dimensional structure. The hydroxyl group of a cyclopentanol can be readily functionalized or can direct subsequent chemical transformations, making it a versatile handle for the construction of more complex molecules. guidechem.com Cyclopentanol scaffolds are found in a variety of natural products and have been utilized in the synthesis of prostaglandins, steroids, and other biologically active compounds. acs.org The synthesis of cyclopentanols can be achieved through various methods, including the reduction of cyclopentanones and ring-closing metathesis reactions. organic-chemistry.org

Positioning of 2-(2-Fluorophenyl)cyclopentan-1-ol within Contemporary Organic Synthesis Research

The compound this compound is a specific example of a 2-arylcyclopentanol, a structural motif that has garnered attention in medicinal chemistry. Its primary significance in the current research landscape appears to be as a precursor or intermediate in the synthesis of more complex molecules, particularly analogs of the anesthetic ketamine. The fluorinated phenyl group suggests an application in the development of novel psychoactive substances or other central nervous system-active agents, where the fluorine atom can modulate pharmacological properties. Research into ketamine analogs is an active area, with a focus on developing compounds with improved therapeutic profiles.

Historical Development and Key Milestones in the Study of Related Fluorinated Cyclopentanols

The history of organofluorine chemistry dates back to the 19th century, with significant advancements occurring during and after World War II. wikipedia.org The development of new fluorinating agents has been a key driver of progress in this field. While the specific history of fluorinated cyclopentanols is not extensively documented as a distinct class, their development is intertwined with the broader progress in both fluorine chemistry and the synthesis of cyclic alcohols. The synthesis of 2-arylcyclopentanols has been explored in various contexts, and the introduction of a fluorine atom onto the aryl ring represents a logical progression in the quest for compounds with tailored properties. The development of methods for the stereoselective synthesis of such compounds is a notable milestone, as the relative orientation of the hydroxyl and aryl groups can significantly impact biological activity.

Current Research Gaps and Fundamental Questions Pertaining to this compound

Fundamental questions that remain to be addressed include:

What are the precise conformational preferences of the cis and trans isomers of this compound, and how does the fluorine substituent influence this?

What is the full spectrum of its biological activity, beyond its potential as a precursor to ketamine analogs?

What are the most efficient and stereoselective methods for the synthesis of this compound?

How does the position of the fluorine atom on the phenyl ring influence the reactivity and properties of this and related 2-arylcyclopentanols?

Answering these questions would provide a more complete understanding of this molecule and could unlock its potential in various areas of chemical research.

Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol
CAS Number 1250622-40-2

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases and would require specific experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO B15267755 2-(2-Fluorophenyl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11,13H,3,5,7H2

InChI Key

LDADTGIBEKMSGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 2 Fluorophenyl Cyclopentan 1 Ol

Retrosynthetic Analysis and Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. fiveable.mepharmacy180.comamazonaws.com For 2-(2-fluorophenyl)cyclopentan-1-ol, the primary disconnections involve the carbon-carbon bond of the cyclopentane (B165970) ring and the carbon-oxygen bond of the hydroxyl group.

A key disconnection is the C1-C2 bond between the hydroxyl-bearing carbon and the phenyl-substituted carbon. This leads back to a 1,5-dicarbonyl compound, which can be cyclized via an intramolecular aldol (B89426) reaction. Another logical disconnection is at the C-O bond of the alcohol, suggesting a precursor ketone, 2-(2-fluorophenyl)cyclopentan-1-one. This ketone can then be a target for various reduction strategies to introduce the hydroxyl group with desired stereochemistry. Further disconnection of the C-C bond between the fluorophenyl group and the cyclopentyl ring points towards a nucleophilic addition of a 2-fluorophenyl organometallic reagent to a cyclopentanone (B42830) derivative or an electrophilic substitution onto a pre-formed cyclopentane ring.

Classical Cyclopentane Ring Formation Methodologies Applied to Precursors

The construction of the five-membered cyclopentane ring is a pivotal step in the synthesis of this compound. Several classical and modern cyclization methods can be employed.

Intramolecular Cyclization Reactions (e.g., Dieckmann Condensation, Nazarov Cyclization Analogues)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a valuable precursor to cyclic ketones. wikipedia.orgmychemblog.comorganic-chemistry.org For the synthesis of a precursor to this compound, a suitable adipic acid diester substituted with a 2-fluorophenyl group at the α-position could be cyclized using a base like sodium ethoxide. mychemblog.com The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield 2-(2-fluorophenyl)cyclopentan-1-one. The Dieckmann condensation is particularly effective for forming five- and six-membered rings. wikipedia.orgopenstax.org

The Nazarov cyclization is another powerful tool for constructing cyclopentenones, which can then be reduced to the desired cyclopentanol (B49286). wikipedia.orglongdom.orgorganic-chemistry.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orglongdom.org A potential precursor for a Nazarov approach would be a divinyl ketone bearing a 2-fluorophenyl group. While traditionally requiring strong acids, modern variants have expanded the reaction's scope. wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM) Approaches for Cyclopentene (B43876) Intermediates

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of unsaturated rings of various sizes, including cyclopentenes. organic-chemistry.orgwikipedia.orgfiveable.me This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to intramolecularly couple two terminal alkenes. organic-chemistry.org A suitable diene precursor containing the 2-fluorophenyl moiety could be subjected to RCM to form a 2-(2-fluorophenyl)cyclopentene. Subsequent hydration of the double bond would yield the target alcohol. The efficiency of RCM is often driven by the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org

Stereoselective Introduction of the Hydroxyl Moiety

The final and critical step in many synthetic routes to this compound is the introduction of the hydroxyl group. The stereochemistry of this alcohol is often crucial for its biological activity or material properties.

Diastereoselective Reduction of Cyclic Ketones and Analogues

The reduction of the precursor ketone, 2-(2-fluorophenyl)cyclopentan-1-one, can lead to two diastereomers, the cis and trans isomers of this compound. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of one diastereomer preferentially. Conversely, smaller reducing agents like sodium borohydride (B1222165) may show less selectivity.

A study on the related compound 2-(4-fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol showed that the trans isomer was formed with respect to the 4-fluorophenyl and 4-pyridyl rings. researchgate.net

Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation

For the synthesis of a single enantiomer of this compound, enantioselective methods are required. Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. These methods employ chiral catalysts, often based on transition metals like ruthenium, rhodium, or palladium, coordinated to chiral ligands.

For instance, palladium-catalyzed asymmetric hydrogenation has been successfully used for the enantioselective synthesis of chiral 1,5-benzodiazepin-2-ones. nih.gov Similarly, chiral titanocene (B72419) catalysts have been reviewed for their application in the enantioselective hydrogenation of various unsaturated compounds. researchgate.net The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Asymmetric Epoxidation followed by Ring Opening

A powerful strategy for the enantioselective synthesis of this compound involves the asymmetric epoxidation of cyclopentene, followed by the regioselective ring-opening of the resulting chiral epoxide. This two-step process allows for the establishment of two adjacent stereocenters with a high degree of control.

First, cyclopentene undergoes asymmetric epoxidation using a chiral catalyst to yield enantiomerically enriched cyclopentene oxide. Common methods for this transformation include the use of Sharpless epoxidation conditions, though this is primarily for allylic alcohols, or more relevantly, catalyst systems based on chiral manganese-salen complexes. These methods can produce the epoxide intermediate with high enantiomeric excess.

The second step is the nucleophilic ring-opening of the strained epoxide ring. khanacademy.org This reaction proceeds via an S(_N)2 mechanism. chemistrysteps.com A nucleophile derived from 2-fluorobenzene, such as a 2-fluorophenyl Grignard reagent (2-F-PhMgBr) or 2-fluorophenyllithium (2-F-PhLi), attacks one of the epoxide carbons. In reactions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon atom. khanacademy.orgchemistrysteps.com The stereochemistry of this step is critical; the nucleophile attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack and leading to a trans-relationship between the newly introduced 2-fluorophenyl group and the hydroxyl group. chemistrysteps.com The acid-catalyzed ring-opening of an unsymmetrical epoxide, in contrast, often proceeds with the nucleophile attacking the more substituted carbon due to the development of a partial positive charge at this position in the transition state. chemistrysteps.compearson.com

Table 1: Asymmetric Epoxidation and Ring Opening

StepReaction TypeTypical Reagents/CatalystsKey Outcome
1Asymmetric EpoxidationCyclopentene, Chiral Mn(salen) complex, Oxidant (e.g., m-CPBA)Enantiomerically enriched cyclopentene oxide
2Nucleophilic Ring Opening2-Fluorophenylmagnesium bromide or 2-FluorophenyllithiumRegio- and stereoselective formation of trans-2-(2-fluorophenyl)cyclopentan-1-ol

Introduction of the 2-Fluorophenyl Substituent

Several core strategies exist for forging the carbon-carbon bond between the cyclopentane ring and the 2-fluorophenyl moiety. These methods can be broadly categorized into transition metal-catalyzed cross-couplings, nucleophilic aromatic substitutions, and ortho-metalation routes.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Couplings) with Halogenated Cyclopentanol Precursors

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds. thieme-connect.demdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. thieme-connect.dewikipedia.org For the synthesis of this compound, the strategy involves a precursor such as 2-halocyclopentanol (or a protected version) which is coupled with a 2-fluorophenyl organometallic species.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide. libretexts.orgyoutube.com In this context, 2-chlorocyclopentanol or 2-bromocyclopentanol (B1604639) would be reacted with 2-fluorophenylboronic acid. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh(_3))(_4), and requires a base (e.g., K(_2)CO(_3), CsF) to activate the boronic acid for transmetalation. libretexts.orgresearchgate.netnih.gov While highly effective, the synthesis of fluorinated biphenyls can sometimes be challenging, though specific conditions using cesium fluoride (B91410) and silver oxide have been developed to promote the coupling of inactive substrates like pentafluorophenylboronic acid. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgchem-station.com To synthesize the target compound, a 2-halocyclopentanol precursor would be coupled with a 2-fluorophenylzinc halide. This reaction is catalyzed by palladium or nickel complexes. wikipedia.orgorgsyn.org The Negishi reaction is advantageous as it allows for the coupling of sp-hybridized carbons (like the one on the cyclopentanol ring) with sp-hybridized carbons of the aryl group. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org The synthesis would proceed by reacting a 2-halocyclopentanol with a 2-fluorophenyltrialkylstannane, catalyzed by palladium. wiley-vch.de A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org The mechanism for all these couplings follows a general catalytic cycle: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgwikipedia.org

Table 2: Comparison of Cross-Coupling Reactions

Coupling ReactionAryl SourceCyclopentanol PrecursorTypical CatalystKey Advantages/Disadvantages
Suzuki2-Fluorophenylboronic acid2-Bromo- or 2-ChlorocyclopentanolPd(PPh(_3))(_4), Base (e.g., K(_2)CO(_3))Low toxicity of boron reagents; requires base. libretexts.org
Negishi2-Fluorophenylzinc halide2-Bromo- or 2-IodocyclopentanolPdCl(_2)(dppf) or Ni(acac)(_2)High reactivity and functional group tolerance. wikipedia.orgchem-station.com
Stille2-Fluorophenylstannane2-Bromo- or 2-IodocyclopentanolPd(PPh(_3))(_4)Stable reagents but high toxicity of tin compounds. organic-chemistry.orglibretexts.org

Nucleophilic Aromatic Substitution (S(_N)Ar) Strategies on Activated Aromatic Precursors

Nucleophilic aromatic substitution (S(_N)Ar) offers a transition-metal-free pathway to form C-C bonds. nih.govnih.govcas.cnfiu.edu In a typical S(_N)Ar reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com For the synthesis of this compound, the fluorine atom must be retained. Therefore, the strategy would involve an aromatic precursor where the 2-fluoro substituent acts as an activating group for the displacement of a different leaving group (e.g., -NO(_2), -Cl) located at an ortho or para position.

The nucleophile would be a cyclopentanol-derived species, such as the alkoxide of cyclopentanol or, more likely, a carbanion equivalent like the enolate of cyclopentanone. If the cyclopentanone enolate is used as the nucleophile to attack an activated aromatic ring (e.g., 1-chloro-2-fluoro-4-nitrobenzene), it would form 2-(2-fluoro-4-nitrophenyl)cyclopentanone. A subsequent reduction of the ketone and removal of the activating nitro group would be required to reach the target structure. The high electronegativity of fluorine makes polyfluoroarenes susceptible to S(_N)Ar, offering a potential metal-free approach. nih.govlboro.ac.uk The reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Directed ortho-Metalation and Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective substitution on an aromatic ring. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The fluorine atom in fluorobenzene (B45895) can serve as a weak DMG, facilitating lithiation at the C2 position upon treatment with a strong base like n-butyllithium or sec-butyllithium. wikipedia.org

The resulting 2-fluorophenyllithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a suitable electrophile. organic-chemistry.org For the synthesis of this compound, the ideal electrophile is cyclopentene oxide. The nucleophilic attack of the 2-fluorophenyllithium on the epoxide ring proceeds via an S(_N)2 mechanism, simultaneously forming the C-C bond and the hydroxyl group in a single, highly regioselective step. This route directly establishes the required connectivity and relative stereochemistry.

Reaction Scheme: Directed ortho-Metalation Route

Metalation: Fluorobenzene is treated with sec-BuLi to generate 2-fluorophenyllithium.

Quenching: The 2-fluorophenyllithium intermediate is reacted with cyclopentene oxide.

Workup: An aqueous workup protonates the resulting alkoxide to yield trans-2-(2-fluorophenyl)cyclopentan-1-ol.

Diastereoselective and Enantioselective Synthesis of this compound

Achieving control over the relative and absolute stereochemistry of the two stereocenters in this compound is a key synthetic challenge.

Substrate-Controlled Diastereoselection in Cyclization and Addition Reactions

When a molecule already contains one or more stereocenters, those centers can influence the stereochemical outcome of subsequent reactions. This principle, known as substrate-controlled diastereoselection, is a cornerstone of stereoselective synthesis. nih.gov

One prominent example relevant to the synthesis of this compound is the diastereoselective reduction of the ketone precursor, 2-(2-fluorophenyl)cyclopentan-1-one. The bulky 2-fluorophenyl group at the C2 position will sterically hinder one face of the adjacent carbonyl group. Consequently, the delivery of a hydride reagent (e.g., from NaBH(_4)) will preferentially occur from the less hindered face, which is typically anti to the existing substituent. This results in the formation of the trans-diastereomer of the alcohol as the major product. The level of diastereoselectivity depends on the steric bulk of both the substituent and the reducing agent.

Similarly, in the ring-opening of a chiral, enantiopure cyclopentene oxide with a 2-fluorophenyl nucleophile, the existing stereochemistry of the epoxide directs the incoming nucleophile. The required backside attack of the S(_N)2 mechanism ensures a fixed trans relationship between the attacking nucleophile and the resulting hydroxyl group, thereby controlling the relative stereochemistry of the two newly formed or modified stereocenters. chemistrysteps.com

Chiral Auxiliary-Mediated Diastereoselective Routes

One established strategy to control the stereochemical outcome of a reaction is through the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule to a non-chiral substrate, which then directs the stereoselectivity of a subsequent reaction to form a diastereomerically enriched product. wikipedia.orgscielo.org.mx The auxiliary is then removed to yield the desired enantiomerically enriched compound. scielo.org.mx

In the context of synthesizing this compound, a plausible approach involves the use of a chiral auxiliary attached to a cyclopentanone precursor. For instance, a well-known Evans oxazolidinone auxiliary could be N-acylated with a cyclopentanone-2-carboxylic acid derivative. wikipedia.org The resulting chiral enolate, when subjected to a reaction with a 2-fluorophenylating agent, would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary would furnish the desired enantiomer of this compound.

Commonly used chiral auxiliaries for such transformations include:

Evans' oxazolidinones wikipedia.org

Camphorsultams wikipedia.org

Pseudoephedrine and pseudoephenamine wikipedia.orgnih.gov

The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

EntryChiral AuxiliaryElectrophileSolventDiastereomeric Ratio (dr)
1(R)-4-benzyl-2-oxazolidinone2-Fluorophenylmagnesium bromideTHF>95:5
2(1S,2S)-Pseudoephedrine2-Fluorophenylzinc chlorideToluene90:10
3Oppolzer's Camphorsultam(2-Fluorophenyl)boronic acidDioxane>98:2

This data is hypothetical and for illustrative purposes only, based on typical selectivities observed in similar reactions.

Chiral Catalyst-Controlled Asymmetric Syntheses

The use of chiral catalysts is a more atom-economical and elegant approach to asymmetric synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. youtube.com This strategy relies on a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

The success of a catalytic asymmetric reaction is highly dependent on the design of the chiral ligand coordinated to the metal center. nih.govnih.gov For the synthesis of this compound, a key transformation would be the asymmetric addition of a 2-fluorophenyl nucleophile to cyclopentanone or the asymmetric reduction of 2-(2-fluorophenyl)cyclopent-2-en-1-one.

Privileged ligand structures, such as those with C2 symmetry like BINAP and DIOP, have been shown to be effective in a wide range of asymmetric reactions. nih.govresearchgate.net More recently, non-symmetrical P,N-ligands have also demonstrated excellent performance. nih.gov The modular nature of many modern ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity. utexas.edu

For the asymmetric addition of a 2-fluorophenyl group to cyclopentanone, a chiral ligand would coordinate to a metal like rhodium or palladium, which would then mediate the enantioselective addition. The ligand's structure would create chiral pockets around the metal center, forcing the reactants to approach in a specific orientation.

A practical route for the synthesis of this compound could involve the catalytic asymmetric hydrogenation of 2-(2-fluorophenyl)cyclopent-2-en-1-one. This reaction would establish both stereocenters simultaneously. Chiral ruthenium or rhodium complexes with ligands like BINAP have been successfully employed for similar transformations.

Another approach is the catalytic asymmetric Friedel-Crafts alkylation of a cyclopentene derivative with a suitable 2-fluorophenyl electrophile. For instance, a chiral Lewis acid catalyst, such as a PyBidine-Ni(II) complex, could activate the electrophile and control the facial selectivity of the attack on the cyclopentene ring. nih.gov

Table 2: Hypothetical Enantioselective Catalytic Reactions

EntryReaction TypeCatalyst/LigandPrecursorEnantiomeric Excess (ee)
1Asymmetric HydrogenationRu-BINAP2-(2-Fluorophenyl)cyclopent-2-en-1-one>99%
2Asymmetric Grignard AdditionCu(I)-Tol-BINAPCyclopentanone + 2-Fluorophenylmagnesium bromide95%
3Asymmetric Friedel-CraftsNi(OTf)₂-PyBidineCyclopentene + Activated 2-Fluorophenyl source92%

This data is hypothetical and for illustrative purposes only, based on typical results for analogous catalytic systems.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. While effective, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

A more advanced and efficient approach is dynamic kinetic resolution (DKR). wikipedia.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.orgdicp.ac.cn

For the synthesis of this compound, a DKR strategy could be applied to a racemic mixture of the alcohol itself. This would involve a chiral acylation catalyst that selectively acylates one enantiomer, while the other enantiomer is racemized by a suitable racemization catalyst. For example, a lipase (B570770) enzyme could be used for the enantioselective acylation, coupled with a ruthenium catalyst to racemize the unreacted alcohol. wikipedia.org

Alternatively, a DKR could be performed on a precursor like racemic 2-(2-fluorophenyl)cyclopentanone. An asymmetric reduction, for instance using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could selectively reduce one enantiomer of the ketone while the other is racemized under the reaction conditions.

Chiral Pool Synthesis Utilising Readily Available Enantiopure Building Blocks

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. youtube.com This strategy incorporates pre-existing chirality into the target molecule, avoiding the need for asymmetric induction steps.

For the synthesis of this compound, a potential chiral pool starting material could be a cyclopentane-based natural product with the desired stereochemistry at one of the carbon atoms. For example, a derivative of a chiral cyclopentenone, which can be derived from natural sources, could be a suitable precursor. The 2-fluorophenyl group could then be introduced via a stereocontrolled conjugate addition reaction. The existing stereocenter would direct the approach of the nucleophile, leading to a diastereomerically enriched product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic methods, as discussed in section 2.5.3, is inherently greener than stoichiometric approaches because it reduces waste. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. For instance, performing reactions in aqueous media or fluoroalcohol-water two-phase systems can offer environmental benefits. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical reactions can sometimes offer a milder alternative to thermally driven processes. rsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-free reactions, often conducted by grinding solid reactants together, can lead to higher efficiency, reduced reaction times, and simpler work-up procedures. rsc.org One potential route to a precursor of this compound is through a Claisen-Schmidt condensation. This reaction, a type of crossed-aldol condensation, can be performed under solvent-free conditions by grinding cycloalkanones with aryl aldehydes in the presence of a solid base like sodium hydroxide. mdpi.com For instance, the reaction of cyclopentanone with 2-fluorobenzaldehyde (B47322) would yield 2,5-bis(2-fluorobenzylidene)cyclopentanone. While this specific reaction with 2-fluorobenzaldehyde is not detailed, the general method has been shown to be highly efficient for a variety of substituted benzaldehydes, often resulting in quantitative yields. mdpi.com Subsequent selective reduction of one of the double bonds and the ketone would lead to the desired this compound.

The following table summarizes the results for the solvent-free Claisen-Schmidt reaction between cyclopentanone and various substituted benzaldehydes, demonstrating the general applicability of this method.

Aldehyde ReactantProductYield (%)Reference
Benzaldehyde2,5-bis-(Benzylidene)cyclopentanone98 mdpi.com
2-Bromobenzaldehyde2,5-bis-(2-Bromobenzylidene)cyclopentanone96 mdpi.com
4-Methylbenzaldehyde2,5-bis-(4-Methylbenzylidene)cyclopentanone98 mdpi.com
4-Methoxybenzaldehyde2,5-bis-(4-Methoxylbenzylidene)cyclopentanone98 mdpi.com

While the direct synthesis of this compound in aqueous media is not widely reported, the use of water as a solvent in organic synthesis is highly desirable. For related transformations, such as the synthesis of sulfonamide derivatives, water has been successfully employed as a "green" reaction environment, often in combination with methods like ultrasound or microwave-assisted synthesis. mdpi.com The hydrolysis of precursor imines to form 2-substituted cyclobutanones has also been effectively carried out in a two-phase aqueous system, suggesting that specific steps in a synthetic sequence for this compound could potentially be adapted to aqueous conditions. mdpi.org

Catalyst Reusability and Sustainable Reagent Selection

For the synthesis of molecules related to this compound, various reusable catalytic systems have been developed. For example, in the synthesis of aryl azides, a polymer-supported copper (II) complex has been shown to be an efficient and reusable heterogeneous catalyst. researchgate.net The catalyst could be recovered and reused for several cycles without a significant loss of activity. Similarly, in the production of biodiesel, a related field where catalytic efficiency is paramount, catalysts have been designed for reusability, sometimes with a regeneration step between uses. researchgate.net

The selection of sustainable reagents is another cornerstone of green synthetic strategy. This includes using starting materials derived from renewable resources and choosing reagents that are less toxic and have a smaller environmental footprint. The synthesis of sulfonyl fluorides, for example, has seen a shift from highly toxic reagents like SO2F2 gas to safer, more easily handled alternatives. rsc.org In the context of synthesizing this compound, this would involve, for instance, choosing a reducing agent for the final reduction step that is less hazardous than traditional metal hydrides, or sourcing the initial cyclopentanone from bio-based feedstocks. The catalytic hydrogenation of biomass-derived furfural (B47365) to produce cyclopentanol is an example of this principle in action, providing a renewable route to the cyclopentane core.

The following table illustrates the concept of catalyst reusability, showing the yield of a product over several uses of a hypothetical heterogeneous catalyst.

CycleProduct Yield (%)
195
294
393
491
590

By integrating these strategies—adopting solvent-free or aqueous conditions, employing reusable catalysts, and selecting sustainable reagents—the synthesis of this compound can be aligned with the modern imperatives of environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution NMR Spectroscopic Analysis for Configurational and Conformational Assignments

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For a molecule like 2-(2-Fluorophenyl)cyclopentan-1-ol, which contains two stereocenters, a series of NMR experiments would be required to assign its relative and absolute stereochemistry.

Two-dimensional NMR experiments are essential for establishing the carbon framework and the relative orientation of substituents.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another in the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, allowing for the assignment of the ¹³C chemical shift for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, including the connection of the fluorophenyl group to the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key for determining the relative stereochemistry (cis or trans). These experiments detect through-space proximity of protons. For instance, a NOE/ROE correlation between the proton on C1 (attached to the hydroxyl group) and the proton on C2 (attached to the fluorophenyl group) would suggest a cis relationship. The absence of such a correlation would imply a trans configuration.

To determine the enantiomeric excess (ee) of a sample of this compound, a chiral solvating agent (CSA) could be employed. In an NMR experiment, a CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the separation of specific proton signals for the (R,R/S,S) and (R,S/S,R) enantiomeric pairs in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess.

The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols. mdpi.comnih.gov The alcohol of unknown stereochemistry is esterified with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. nih.gov

By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol can be deduced. The phenyl group of the Mosher's ester reagent creates a region of magnetic shielding. Protons on one side of the MTPA plane in the ester will be shielded (shifted upfield) relative to the other. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original carbinol center can be assigned. nih.gov

Single-Crystal X-ray Diffraction Studies of Enantiopure and Diastereopure Forms

Growing a suitable single crystal of an enantiopure or diastereopure form of this compound would provide the most definitive structural information.

For a single crystal of an enantiopure sample, X-ray diffraction can determine the absolute configuration without ambiguity. This is typically achieved by using the anomalous dispersion effect (or resonant scattering) of the atoms when irradiated with X-rays of a suitable wavelength. The differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) allow for the assignment of the absolute structure, often expressed as the Flack parameter.

The detailed crystal structure reveals how molecules are arranged in the solid state. Key intermolecular interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl group (-OH) of the molecule is a strong hydrogen bond donor and acceptor. Its interactions with neighboring molecules would be a dominant feature of the crystal packing.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond acceptor. This is a weaker, directional interaction that can play a significant role in crystal engineering and molecular recognition. Analysis of the C-F···X distances and angles would reveal any such interactions.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the molecule's three-dimensional structure and are powerful tools for determining absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-visible region. This differential absorption, denoted as Δε (M⁻¹cm⁻¹), arises from electronic transitions between molecular orbitals. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For a molecule like this compound, the chromophores, particularly the fluorophenyl group, will give rise to characteristic ECD signals. The sign and magnitude of these signals are dictated by the spatial arrangement of the atoms around the stereocenters.

The assignment of the absolute configuration using ECD is typically achieved by comparing the experimentally measured spectrum with a theoretically predicted spectrum for a known configuration (e.g., the R or S enantiomer). The computational prediction of ECD spectra is a multi-step process:

Conformational Search: The first step involves a thorough search for all possible stable conformations of the molecule. This is crucial as the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT). The relative energies of the optimized conformers are calculated to determine their population at a given temperature.

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The individual ECD spectra of the conformers are then averaged based on their calculated Boltzmann populations to generate the final theoretical spectrum.

A good match between the experimental and the computationally generated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the sample.

Illustrative Data Table: Predicted ECD Transitions for a Hypothetical (1R,2R)-2-(2-Fluorophenyl)cyclopentan-1-ol Conformer

Transition NumberWavelength (nm)Oscillator StrengthRotatory Strength (R)
12750.0012+5.7
22680.0085-12.3
32200.1530+25.1
41950.4500-40.8

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.org VCD spectroscopy provides a wealth of structural information as it probes the chirality of the entire molecular framework, not just the environment of a UV-active chromophore. wikipedia.org Every vibrational mode in a chiral molecule is, in principle, VCD active, leading to rich and complex spectra that are highly sensitive to stereochemistry. wikipedia.org

For this compound, the VCD spectrum would exhibit signals corresponding to the stretching and bending vibrations of its various functional groups, including the C-H, O-H, C-O, and C-F bonds, as well as the vibrations of the cyclopentane and phenyl rings. The sign and intensity of these VCD bands are directly related to the absolute configuration of the molecule.

Similar to ECD, the determination of absolute configuration using VCD relies on the comparison of the experimental spectrum with a computationally predicted spectrum. wikipedia.org

Illustrative Data Table: Key Predicted VCD Bands for a Hypothetical (1R,2R)-2-(2-Fluorophenyl)cyclopentan-1-ol Conformer

Vibrational ModeFrequency (cm⁻¹)Dipole Strength (D²)Rotatory Strength (R²)
O-H Stretch36500.025+15.2
Aryl C-H Stretch30500.010-8.5
Aliphatic C-H Stretch29600.080+30.1
C-O Stretch10500.120-22.7
C-F Stretch12500.150+18.9

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Computational Confirmation of Spectroscopic Data and Conformational Preferences

Computational chemistry is an indispensable tool in the modern structural elucidation of chiral molecules. It not only allows for the prediction of chiroptical spectra for comparison with experimental data but also provides deep insights into the conformational preferences of the molecule, which are fundamental to understanding its chemical behavior.

For this compound, a key computational task is to identify the most stable conformations. The relative orientation of the 2-fluorophenyl and hydroxyl substituents on the cyclopentane ring (axial vs. equatorial) and the rotational position of the phenyl ring are critical conformational variables.

The general computational workflow involves:

Potential Energy Surface (PES) Scan: A systematic scan of the key dihedral angles is performed to identify all low-energy conformers.

Geometry Optimization: The identified conformers are then fully optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set (e.g., 6-31G(d) or larger).

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Relative Energy Determination: The relative Gibbs free energies of the conformers are used to calculate their Boltzmann populations at a given temperature, providing a quantitative measure of their relative stabilities.

The results of these calculations provide a detailed picture of the conformational landscape of this compound. This information is not only crucial for the accurate prediction of chiroptical spectra but also for understanding its reactivity and interactions with other molecules. The excellent agreement that is often found between computationally predicted and experimentally measured spectra provides a powerful confirmation of the assigned absolute configuration and the underlying conformational preferences of the molecule.

Computational and Theoretical Investigations of 2 2 Fluorophenyl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules.

Due to the presence of two stereocenters at positions 1 and 2 of the cyclopentane (B165970) ring, 2-(2-Fluorophenyl)cyclopentan-1-ol can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Furthermore, the cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The rotation around the C-C bond connecting the phenyl ring and the cyclopentane ring also contributes to the conformational landscape.

A computational study would begin by building all possible stereoisomers and a range of initial guess conformations for each. Geometry optimization using a DFT method, such as B3LYP with a basis set like 6-31G(d,p), would then be performed. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, which corresponds to a stable conformation.

Once the geometries of all stable conformers for each stereoisomer are optimized, their electronic energies are calculated. To obtain more accurate relative stabilities, zero-point vibrational energy (ZPVE) corrections are typically included. The conformers for each stereoisomer are then ranked based on their relative energies. The most stable conformer is assigned a relative energy of 0, and the energies of the others are reported relative to it. The relative stabilities of the different stereoisomers would also be determined by comparing the energies of their most stable conformers.

Table 1: Hypothetical Energetic Ranking of this compound Stereoisomers

StereoisomerMost Stable ConformerRelative Energy (kcal/mol)
(1R,2S)Envelope0.00
(1S,2R)Envelope0.00
(1R,2R)Twist1.52
(1S,2S)Twist1.52

Note: This table is a hypothetical representation and is not based on actual calculated data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. guidechem.com The MEP is plotted onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. guidechem.com Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, indicating their electronegative character. The hydrogen atom of the hydroxyl group would be a site of positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO might be distributed over the aromatic ring and the C-F bond.

Table 2: Hypothetical Frontier Molecular Orbital Data for the Most Stable Conformer of (1R,2S)-2-(2-Fluorophenyl)cyclopentan-1-ol

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.23
HOMO-LUMO Gap6.62

Note: This table is a hypothetical representation and is not based on actual calculated data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT calculations provide information about static, optimized structures, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of a molecule over time at a given temperature. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.

For this compound, an MD simulation would reveal the flexibility of the cyclopentane ring, showing transitions between different puckered conformations. It would also illustrate the rotational dynamics of the fluorophenyl group. By analyzing the trajectory of the simulation, one could identify the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Properties (e.g., Solubility, Reactivity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific physical or chemical property. nih.gov These models are built by calculating a set of molecular descriptors for a training set of molecules with known properties. A mathematical equation is then derived to predict the property based on the most relevant descriptors.

For this compound, a QSPR study could be developed to predict properties like aqueous solubility or reactivity. This would involve a database of similar compounds with experimentally determined values for these properties. Molecular descriptors such as constitutional, topological, geometrical, and electronic descriptors would be calculated. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to build the predictive model. mdpi.com Such a model could then be used to estimate the properties of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD, VCD spectra)

The prediction of spectroscopic parameters for a molecule like this compound would typically involve sophisticated quantum chemical calculations. These methods are crucial for verifying experimentally observed data, assigning stereochemistry, and understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculation of NMR spectra is a powerful tool for structure elucidation. bohrium.com Methodologies such as Density Functional Theory (DFT) are commonly employed. researchgate.net For a fluorinated compound, predicting both ¹H and ¹⁹F NMR chemical shifts would be of particular interest. The process generally involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP) and basis set. github.io

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer, often using a specialized functional and basis set within a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. github.io

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their calculated Boltzmann population to yield the final predicted spectrum.

The high electron density of the fluorine atom makes the calculation of ¹⁹F NMR chemical shifts particularly challenging, often requiring specific basis sets and careful consideration of the computational model. nih.gov

Electronic and Vibrational Circular Dichroism (ECD/VCD) Spectra: For chiral molecules, ECD and VCD spectroscopies are invaluable for determining absolute configuration. The computational prediction of these spectra is a standard approach to complement experimental measurements. dtic.mildtic.mil

ECD Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. researchgate.net The process involves calculating the electronic transition energies and rotatory strengths for the most stable conformers. The final spectrum is a Boltzmann-weighted average of the contributions from each conformer. researchgate.net

VCD Spectra: The calculation of VCD spectra involves determining the harmonic vibrational frequencies and the corresponding dipole and rotational strengths. psu.edu DFT calculations with hybrid functionals like B3LYP have shown impressive agreement with experimental VCD spectra. psu.edu

Table of Potentially Applicable Computational Methods

Parameter Common Computational Method Typical Functional / Basis Set
¹H/¹³C/¹⁹F NMR Shifts GIAO-DFT WP04 / 6-311++G(2d,p)
ECD Spectrum TD-DFT CAM-B3LYP / 6-31G(d)

Note: This table represents common methods used for similar organic molecules; specific application to this compound is not documented.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and controlling product selectivity. Computational chemistry provides essential tools for mapping out reaction pathways and characterizing transition states.

For the synthesis of this compound, a potential synthetic route could be the reaction of a 2-fluorophenyl Grignard or organolithium reagent with cyclopentanone (B42830). Computational analysis of such a transformation would involve:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Search: Utilizing algorithms to find the first-order saddle point (the transition state) connecting reactants to products. This is a critical step, as the TS structure provides insight into the geometry of the activated complex.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Activation Energy Barrier: Calculating the energy difference between the reactants and the transition state to determine the activation energy, which is directly related to the reaction rate.

While numerous name reactions exist for the synthesis of cyclopentane derivatives, specific transition state modeling for the formation of this compound has not been found in the searched literature. organic-chemistry.org

Applications in Advanced Organic Synthesis and Materials Science Non Clinical Focus

2-(2-Fluorophenyl)cyclopentan-1-ol as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an attractive starting material for the synthesis of more complex molecules. Its application as a chiral building block is a cornerstone of its utility in organic chemistry.

Precursor for the Synthesis of Complex Organic Scaffolds

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of natural products and biologically relevant molecules. nih.gov The presence of both a hydroxyl group and a fluorophenyl substituent on the cyclopentane core of this compound provides two distinct points for chemical modification, enabling its elaboration into intricate molecular scaffolds. While direct studies on this compound are limited, the principles of its application can be inferred from research on analogous functionalized cyclopentanes. nih.govnih.gov For instance, the hydroxyl group can be readily converted into other functionalities, such as esters, ethers, or azides, which can then participate in a variety of coupling reactions to build larger, more complex structures. The fluorophenyl group, on the other hand, can be modified through aromatic substitution reactions or used to influence the electronic properties of the final molecule.

The synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate precursors demonstrates how a functionalized cyclopentane ring can serve as a template for creating complex and stereochemically rich structures. nih.gov Similarly, this compound can be envisioned as a starting point for the synthesis of novel carbocyclic nucleoside analogues or other cyclopentanoid-based therapeutic agents, where the fluorophenyl group could modulate biological activity.

Table 1: Potential Transformations of this compound for Scaffold Synthesis

Starting MaterialReagent/ConditionProduct TypePotential Application
This compoundAcyl chloride, baseEster derivativeIntermediate for further functionalization
This compoundAlkyl halide, baseEther derivativeModification of steric/electronic properties
This compoundMitsunobu reaction (e.g., with HN3)Azide derivativePrecursor to amino-functionalized scaffolds
This compoundOxidation (e.g., PCC, Swern)2-(2-Fluorophenyl)cyclopentanoneKetone for further C-C bond formation

Role in the Construction of Bridged and Polycyclic Systems

Bridged and polycyclic systems are key structural features of many complex natural products and pharmacologically active compounds. The rigid framework of these molecules often imparts specific conformational constraints that are crucial for their biological function. Methodologies for constructing such systems are of great interest in synthetic organic chemistry. nih.govnih.govgla.ac.uk

Applications in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a critical endeavor in asymmetric catalysis, as the ligand structure is paramount in controlling the stereochemical outcome of a reaction. Chiral 1,2-disubstituted cyclopentanes are valuable scaffolds for the design of such ligands. The synthesis of chiral C2-symmetric arylthiol catalysts from readily available starting materials highlights the potential for developing new classes of catalysts for asymmetric transformations. nih.gov

This compound, with its defined stereochemistry, can serve as a precursor for new chiral ligands. The hydroxyl group provides a handle for the introduction of a coordinating atom, such as phosphorus or nitrogen, while the fluorophenyl group can be used to tune the steric and electronic properties of the ligand. For instance, conversion of the hydroxyl group to an amino group, followed by reaction with a chlorophosphine, could yield a P,N-ligand. The fluorine atom on the phenyl ring could influence the Lewis acidity of the metal center in a catalyst complex, potentially leading to enhanced reactivity and selectivity.

Table 2: Hypothetical Chiral Ligands Derived from this compound

Ligand TypeSynthetic PrecursorPotential Metal ComplexTarget Asymmetric Reaction
Chiral Phosphine(1R,2R)-2-(2-Fluorophenyl)cyclopentyl diphenylphosphiniteRhodium, IridiumAsymmetric Hydrogenation
Chiral Diamine(1R,2S)-N1-(2-(2-Fluorophenyl)cyclopentyl)ethane-1,2-diamineRutheniumAsymmetric Transfer Hydrogenation
Chiral Oxazoline2-((1R,2R)-2-(2-Fluorophenyl)cyclopentyl)-4,5-dihydrooxazoleCopper, PalladiumAsymmetric Allylic Alkylation

Exploration as a Chiral Auxiliary for Inducing Stereoselectivity in Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. While no specific studies detailing the use of this compound as a chiral auxiliary have been reported, its structural features suggest its potential in this role.

The hydroxyl group can be used to attach the auxiliary to a substrate via an ester or ether linkage. The bulky and conformationally restricted 2-fluorophenylcyclopentyl group could then effectively shield one face of the reactive center, forcing an incoming reagent to attack from the opposite, less hindered face. The diastereoselective synthesis of trans-cyclooctenes using stereocontrolled additions of nucleophiles highlights the power of a chiral scaffold to direct the stereochemical outcome of a reaction. nih.govnih.gov

Potential as an Intermediate in the Synthesis of Optically Active Polymers or Advanced Materials

Optically active polymers are a class of materials with ordered secondary structures that can exhibit unique properties, such as chiroptical responses and the ability to recognize other chiral molecules. researchgate.net Fluorinated polymers are also of significant interest due to their unique properties, including thermal stability and chemical resistance. man.ac.uk

The combination of chirality and a fluorine atom in this compound makes it an intriguing monomer or monomer precursor for the synthesis of novel optically active and fluorinated polymers. The hydroxyl group could be modified to introduce a polymerizable functional group, such as a methacrylate (B99206) or a styrenic moiety. Polymerization of this functionalized monomer would lead to a polymer with a chiral, fluorinated pendant group on each repeating unit. Such polymers could find applications in chiral chromatography, as selective membranes, or in the development of advanced optical materials. For instance, benzylidene cyclopentanone (B42830) derivatives have been used as photoinitiators for two-photon photopolymerization to fabricate 3D microstructures. nih.gov

Use in Method Development for Fluorination or Cyclopentane Derivatization

The development of new synthetic methods is a fundamental aspect of organic chemistry. The unique structure of this compound makes it a potential substrate for the development of new reactions.

The presence of a C-F bond on the aromatic ring could be exploited in the development of new C-F bond activation and functionalization methodologies. researchgate.net While typically robust, the C-F bond can be activated under specific catalytic conditions, allowing for the introduction of other functional groups. Furthermore, the cyclopentane ring itself can be a platform for developing new derivatization strategies. The transannular C-H functionalization of cycloalkane carboxylic acids demonstrates the possibility of selectively modifying C-H bonds in a cyclic system. nih.gov The stereochemistry of this compound could be used to direct such C-H functionalization reactions to specific positions on the cyclopentane ring.

Future Research Directions and Emerging Paradigms for 2 2 Fluorophenyl Cyclopentan 1 Ol

Exploration of Photochemical and Electrochemical Transformations

The use of light and electricity to drive chemical reactions offers green and powerful alternatives to traditional synthetic methods. Future research will increasingly explore the photochemical and electrochemical transformations of 2-(2-Fluorophenyl)cyclopentan-1-ol. Photoredox catalysis, for instance, can generate highly reactive alkoxy radicals from alcohols, opening up new avenues for functionalization. nih.govacs.org Similarly, electrochemical methods, such as those employing proton-coupled electron transfer (PCET), provide a novel means to generate alkoxy radicals for deconstructive functionalization of cycloalkanols. nih.govacs.org These approaches could lead to the discovery of unprecedented reactivity and the synthesis of novel derivatives with unique properties.

Investigation of the Compound's Role in Supramolecular Chemistry and Self-Assembly

The presence of a fluorine atom in this compound introduces unique intermolecular interactions that can be harnessed in the field of supramolecular chemistry. Fluorine's high electronegativity and the specific nature of organofluorine interactions can influence how molecules arrange themselves into larger, ordered structures. nih.govnih.govacs.org Research in this area will focus on understanding and controlling the self-assembly of this compound and its derivatives to create novel materials with tailored properties, such as liquid crystals, gels, or porous frameworks. The introduction of fluorine can lead to more stable and robust lattices in self-assembling systems. nih.gov

Application of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

The integration of artificial intelligence (AI) and machine learning is set to revolutionize chemical synthesis. eurekalert.org These powerful computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations and even suggest optimal reaction conditions. rsc.orgacs.orgnih.govmit.edu For this compound, AI models could be trained to predict its reactivity in various chemical environments, accelerating the discovery of new reactions and synthetic routes. rsc.orgacs.org This predictive power will enable chemists to design more efficient and targeted syntheses, saving time and resources. eurekalert.orgnih.govmit.edu

Integration into Flow Chemistry Setups for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical manufacturing, including improved safety, efficiency, and scalability. chemicalindustryjournal.co.ukmdpi.combeilstein-journals.orgcuriaglobal.com The integration of the synthesis of this compound and its derivatives into flow chemistry setups is a key area for future development. This will enable the continuous and on-demand production of these valuable compounds, which is particularly important for pharmaceutical intermediates. chemicalindustryjournal.co.ukmdpi.comrsc.org

Discovery of Undiscovered Reactivity Modes and Catalytic Applications

The unique electronic properties conferred by the fluorine atom in this compound suggest that it may exhibit undiscovered modes of reactivity. Future research will aim to uncover these new transformations and explore the potential of the compound and its derivatives as catalysts or ligands in catalysis. For instance, cyclopentanol (B49286) and its derivatives have shown promise in various catalytic applications, including the synthesis of valuable chemicals from biomass. nih.govmdpi.comtaylorandfrancis.comhigfly.euresearchgate.net The fluorinated analogue could offer enhanced or entirely new catalytic activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.